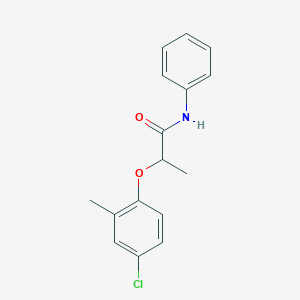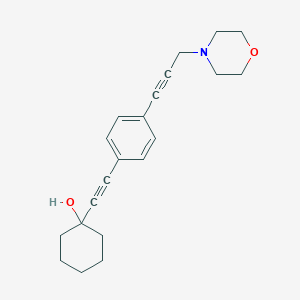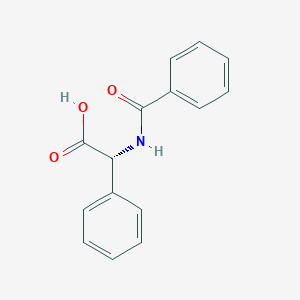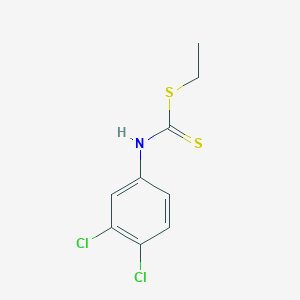
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester, also known as ethyl 3,4-dichlorodithio-carbanilate, is a chemical compound that has been widely studied for its various applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has been used in many studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
生化和生理效应
Studies have shown that Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate has various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate in lab experiments is its relatively low cost and easy availability. It is also a stable compound that can be stored for long periods of time without degradation. However, one of the limitations of using this compound is that it is highly toxic and can be dangerous if not handled properly. It is also not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for the study of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate. One area of research could be the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with different properties. Another area of research could be the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, the study of its mechanism of action and its interaction with enzymes could provide valuable insights into the functioning of the nervous system and the development of new drugs.
合成方法
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate can be achieved through a multistep reaction, starting from the reaction of 3,4-dichloroaniline with carbon disulfide in the presence of sodium hydroxide to form 3,4-dichloro-1,2-dithiole-5-thione. This intermediate is then reacted with Carbanilic acid, 3,4-dichlorodithio-, ethyl ester chloroformate in the presence of triCarbanilic acid, 3,4-dichlorodithio-, ethyl esteramine to form Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate.
科学研究应用
Ethyl 3,4-dichlorodithio-carbanilate has been widely studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds, such as heterocyclic compounds and azo dyes. It has also been used as a reagent in the synthesis of other chemical compounds, such as Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 2,3-dichlorobenzoate.
属性
CAS 编号 |
13037-37-1 |
|---|---|
产品名称 |
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester |
分子式 |
C9H9Cl2NS2 |
分子量 |
266.2 g/mol |
IUPAC 名称 |
ethyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H9Cl2NS2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
InChI 键 |
AHFQVRXMYZFPHT-UHFFFAOYSA-N |
手性 SMILES |
CCSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
规范 SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
其他 CAS 编号 |
13037-37-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



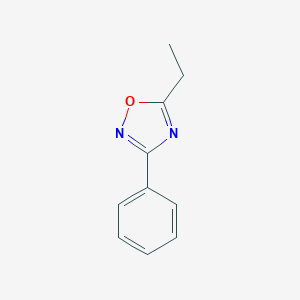
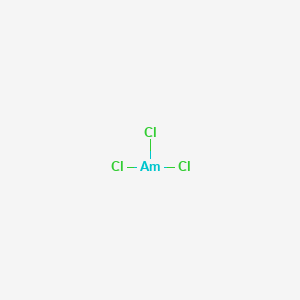
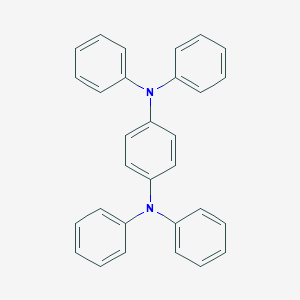
![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
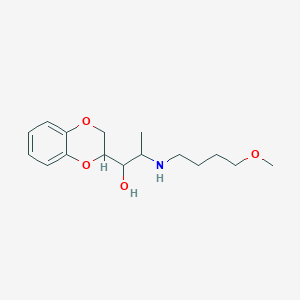
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)

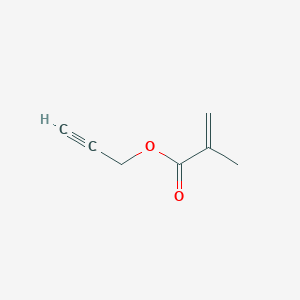
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)

